Raceanisodamine

Organophosphate Poisoning Emergency Medicine Toxicology

Raceanisodamine (CAS 85760-60-7) is a dual mAChR/α1-adrenoceptor antagonist that outperforms atropine in organophosphate (OP) poisoning models where high-dose atropine fails, reducing time to atropinization from 29.2 h to 24.3 h. Its poor BBB penetration enables a 10-fold higher cognitive safety margin vs. atropine/scopolamine. Proven superior to atropine for pediatric myopia control (P=0.048). This racemic tropane alkaloid delivers a unique dual-receptor profile for toxicology, ophthalmology, and microcirculation research. Ideal for programs requiring cleaner peripheral anticholinergic activity with minimal CNS confounds.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 85760-60-7
Cat. No. B10780642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaceanisodamine
CAS85760-60-7
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3
InChIInChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13?,14?,15+,16?/m0/s1
InChIKeyWTQYWNWRJNXDEG-BSMBJXNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Raceanisodamine (CAS 85760-60-7) Procurement Guide: A Naturally Occurring Atropine Derivative with Differentiated Anticholinergic and α1-Adrenergic Antagonist Properties


Raceanisodamine (CAS 85760-60-7) is a naturally occurring tropane alkaloid derived from the plant Anisodus tanguticus [1]. It is the racemic form of anisodamine, a non-selective muscarinic acetylcholine receptor (mAChR) antagonist [2]. Unlike atropine and scopolamine, Raceanisodamine exhibits a dual pharmacological profile, also acting as a weak antagonist of α1-adrenoceptors, with measured pKi values of 2.63 and 1.61 for blocking WB-4101 and clonidine binding, respectively [3]. This distinct receptor interaction profile differentiates it from other belladonna alkaloids and underpins its specific applications.

Why Raceanisodamine Cannot Be Interchanged with Atropine or Scopolamine: Evidence of Differentiated Pharmacology, CNS Safety, and Clinical Outcomes


While Raceanisodamine shares the anticholinergic class with atropine and scopolamine, its unique structural modification—a β-oriented hydroxyl group at the 6th position—confers greater polarity, resulting in poor penetration of the blood-brain barrier and subsequently weaker central nervous system (CNS) effects [1]. This key differentiation translates into a quantifiably superior safety profile, particularly regarding CNS toxicity. In head-to-head comparisons, anisodamine exhibits 10-fold higher doses required to impair cognitive function compared to atropine and scopolamine [2]. Furthermore, clinical studies demonstrate that Raceanisodamine is effective in scenarios where high-dose atropine fails to achieve therapeutic atropinization [3]. These are not merely potency variations; they represent a distinct clinical and research utility that precludes generic substitution.

Raceanisodamine (CAS 85760-60-7) Procurement Guide: Quantitative Differentiation Evidence Against Key Comparators


Raceanisodamine vs. Atropine in Organophosphate Poisoning: Reduced Time to Atropinization and Hospital Stay in Atropine-Resistant Cases

In a clinical study of organophosphorus (OP)-poisoned patients for whom atropinization could not be achieved with high-dose atropine, switching to anisodamine led to a significantly faster time to atropinization (24.3 ± 4.3 h vs. 29.2 ± 7.0 h for the atropine group, p < 0.05) and a shorter hospital stay (5.3 ± 2.5 days vs. 6.9 ± 2.3 days, p < 0.05) [1]. In a separate case report, a patient who failed to achieve atropinization with 960 mg of atropine over 22 hours was successfully atropinized within 4 hours after a 160-mg follow-up treatment of anisodamine [2]. This demonstrates Raceanisodamine's unique utility as a salvage therapy in atropine-resistant OP poisoning, a key differentiation for procurement in toxicology units.

Organophosphate Poisoning Emergency Medicine Toxicology

Raceanisodamine vs. Atropine and Scopolamine: 10-Fold Lower CNS Toxicity Risk in Cognitive Function Models

In a study comparing the effects of belladonna alkaloids on gastrointestinal motility and cognitive function in mice, the minimal effective dose for impairing avoidance-response learning was 50 µmol kg⁻¹ for anisodamine (Ani), compared to only 5 µmol kg⁻¹ for scopolamine (Sco) and atropine (Atr) [1]. This 10-fold difference quantifies Raceanisodamine's significantly lower potential for CNS-mediated cognitive side effects. The study also found that the initial dose for impairing avoidance-response memory was 50 µmol kg⁻¹ for anisodamine versus 0.5 µmol kg⁻¹ for scopolamine and 5 µmol kg⁻¹ for atropine [1].

Neuroscience Drug Safety Cognitive Function

Raceanisodamine vs. Atropine and Scopolamine: Differentiated Pharmacokinetics with Higher Urinary Excretion and Lower Bioavailability

A comparative pharmacokinetic study in rats revealed key differences in the ADME profiles of anticholinergic agents. Following intravenous administration, the maximum plasma concentration (Cmax) of anisodamine (Ani) was 267.50 ± 33.16 ng/mL, the lowest among the tested compounds (compared to 274.25 ± 53.66 ng/mL for atropine, 340.50 ± 44.52 ng/mL for anisodine, and 483.75 ± 78.13 ng/mL for scopolamine) [1]. More notably, the urinary excretion rate of anisodamine was 54.86%, significantly higher than that of atropine (11.33%) and scopolamine (8.69%), while its oral bioavailability was only 10.78% (versus 21.62% for atropine) [1].

Pharmacokinetics Drug Metabolism ADME

Raceanisodamine vs. Atropine and Scopolamine: Unique α1-Adrenoceptor Antagonism with pKi Values of 2.63 and 1.61

Unlike atropine and scopolamine, which are primarily antimuscarinic agents, Raceanisodamine acts as a weak antagonist of α1-adrenoceptors. In radioligand binding studies using brain membrane preparations, Raceanisodamine blocked the binding of the α1-adrenoceptor ligand WB-4101 with a pKi of 2.63 and blocked clonidine binding with a pKi of 1.61 [1]. In a comparative study, the order of potency for displacing [³H]-WB-4101 binding was prazosin > atropine > anisodamine > scopolamine > anisodine, demonstrating that Raceanisodamine possesses measurable α1-adrenoceptor blocking properties, whereas scopolamine's activity is negligible [2].

Receptor Pharmacology Adrenergic Signaling Vasodilation

Raceanisodamine vs. Atropine in Myopia Control: Improved Efficacy and Safety in Pediatric Pseudomyopia

In a randomized clinical trial of 110 adolescent patients with pseudomyopia, treatment with 5g/L Raceanisodamine eye drops (observation group) was compared to 10g/L atropine sulfate eye gel (control group). While the cure rate was statistically similar (χ2=0.533, P=0.465), the effective rate was significantly higher in the Raceanisodamine group (χ2=3.907, P=0.048) [1]. Critically, the incidence of adverse reactions was significantly lower in the Raceanisodamine group (χ2=18.939, P<0.05) [1]. A separate study on childhood myopia showed that 0.5% Raceanisodamine eye drops slowed the yearly progression of myopia from -1.02±0.48 diopters per year before treatment to -0.54±0.43 diopters per year after treatment (P<0.01) [2].

Ophthalmology Myopia Control Pediatrics

Raceanisodamine vs. Atropine and Scopolamine: Weaker Inhibition of Gastrointestinal Motility with Lower Potency for Adverse GI Effects

A comparative study in mice assessed the maximum inhibitory rates of four belladonna drugs on gastrointestinal motility. The maximum inhibitory rate of anisodamine (Ani) on gastric emptying was 17.99%, significantly lower than that of atropine (Atr) (40.69%) and scopolamine (Sco) (29.78%) [1]. On small intestinal movement, the maximum inhibitory rate for anisodamine was 46.22%, compared to 58.46% for atropine and 51.98% for scopolamine [1]. The affinity of anisodamine for muscarinic receptors in the stomach was 1.11 µmol kg⁻¹, which was the highest (lowest affinity) among the four drugs, compared to 1.48 µmol kg⁻¹ for atropine and 1.62 µmol kg⁻¹ for scopolamine [1].

Gastroenterology Smooth Muscle Pharmacology Anticholinergic Potency

Procurement Guide: Optimal Research and Industrial Applications for Raceanisodamine (CAS 85760-60-7) Based on Verified Differentiation


Organophosphate Poisoning Research and Toxicology Studies Requiring Atropine-Resistant Salvage Therapy

Raceanisodamine is a critical research tool for toxicology studies focused on organophosphate (OP) poisoning, particularly in models where high-dose atropine fails to achieve adequate atropinization. As evidenced by clinical data showing a reduction in time to atropinization from 29.2 ± 7.0 h to 24.3 ± 4.3 h and a shorter hospital stay (5.3 ± 2.5 days vs. 6.9 ± 2.3 days) in atropine-resistant patients [1], Raceanisodamine serves as a differentiated comparator or intervention in preclinical OP toxicity models. Its utility in cases where standard atropine therapy is insufficient makes it a valuable asset for emergency medicine and toxicology research programs.

Neuroscience and Behavioral Pharmacology Studies Requiring Anticholinergic Activity with Minimized Cognitive Confounds

For researchers investigating cholinergic modulation of learning and memory, Raceanisodamine provides a unique tool due to its 10-fold higher dose requirement for impairing cognitive function compared to atropine and scopolamine [2]. In studies where peripheral anticholinergic effects are needed but central cognitive side effects must be minimized, Raceanisodamine's poor blood-brain barrier penetration and weaker CNS activity [3] allow for cleaner experimental designs. This is particularly relevant for behavioral pharmacology assays where drug-induced cognitive impairment would confound results.

Ophthalmic Research on Myopia Control and Accommodation in Pediatric Populations

Raceanisodamine is a key investigational agent for myopia control research, supported by clinical evidence showing its superiority over atropine in terms of both efficacy and safety. A head-to-head study demonstrated a significantly higher effective rate (χ2=3.907, P=0.048) and a lower incidence of adverse reactions (χ2=18.939, P<0.05) for 5g/L Raceanisodamine eye drops compared to 10g/L atropine sulfate eye gel in adolescent pseudomyopia [4]. Furthermore, 0.5% Raceanisodamine eye drops were shown to slow myopia progression from -1.02±0.48 to -0.54±0.43 diopters per year (P<0.01) [5]. This evidence positions Raceanisodamine as a preferred candidate for ophthalmic formulations aimed at pediatric myopia management.

Cardiovascular and Microcirculation Research Leveraging Dual mAChR and α1-Adrenoceptor Antagonism

Raceanisodamine's unique dual receptor antagonism—non-selective mAChR blockade combined with weak α1-adrenoceptor antagonism (pKi 2.63 for WB-4101 binding) [6]—makes it a valuable tool for investigating vasodilatory mechanisms and microcirculatory function. Studies have shown that anisodamine dose-dependently dilates preglomerular renal vessels, increasing glomerular blood flow by up to 40% at 10⁻⁵ M [7]. This pharmacological profile, distinct from pure anticholinergics like atropine and scopolamine, supports its use in research on septic shock, circulatory disorders, and organ perfusion where both cholinergic and adrenergic pathways are implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Raceanisodamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.